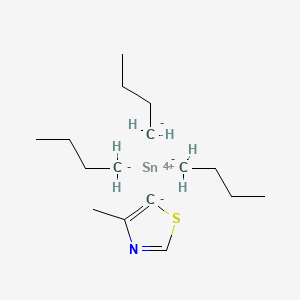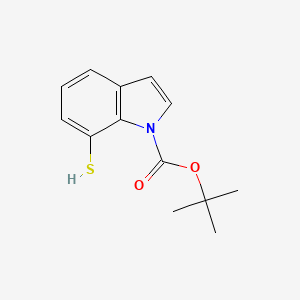
2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide, also known as DM-PY-Acetamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DM-PY-Acetamide belongs to the class of pyridazine derivatives, which have been studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Histamine H3 Receptor Antagonists
A study by Hudkins et al. (2011) focused on the optimization of pyridazin-3-one derivatives as histamine H3 receptor antagonists/inverse agonists for potential treatment of attentional and cognitive disorders. One of the compounds, identified as CEP-26401 or irdabisant, showed high affinity for human and rat H3 receptors with significant selectivity, demonstrating promising pharmaceutical properties for central nervous system (CNS) drugs (Hudkins et al., 2011).
Antimicrobial Agents
Research by Hossan et al. (2012) involved synthesizing a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. Their antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Antioxidant Activity
A study by Adelakun et al. (2012) explored the laccase-mediated oxidation of 2,6-dimethoxyphenol for producing compounds with higher antioxidant capacity. The main product, a symmetrical dimer, demonstrated significantly higher antioxidant capacity than the starting material, indicating the potential for bioactive compound applications (Adelakun et al., 2012).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing significant antioxidant activity through various assays. This study highlights the role of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-11-5-4-10(8-12(11)21-2)9-14(19)16-13-6-7-15(22-3)18-17-13/h4-8H,9H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQABQMGMYNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2832234.png)
![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)
![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832240.png)


![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2832245.png)
![Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2832246.png)

![10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2832250.png)
![4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2832252.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2832253.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2832255.png)